![molecular formula C23H23N5OS B2545694 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 896303-22-3](/img/structure/B2545694.png)
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
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Description
The compound “2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide” is a complex organic molecule. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a 1,2,4-triazole ring, and a benzyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications
- Researchers have synthesized and screened a library of derivatives of this compound for their in vitro cytotoxic activity against cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
- Compound 10ec exhibited significant cytotoxicity against BT-474 cancer cells, with an IC50 value of 0.99 ± 0.01 μM. It induced apoptosis in BT-474 cells and inhibited colony formation .
- Compound 10ec was also evaluated for its tubulin polymerization inhibition. It binds to the colchicine binding site of tubulin, suggesting potential anti-mitotic activity .
- Another derivative (compound 6a) demonstrated antitumor activity by inhibiting the growth of HeLa cells. It disrupted cell division cycles, preventing DNA synthesis .
- In silico studies revealed that these conjugates possess drug-like properties, making them promising candidates for further investigation .
- Researchers used absorbance measurements to study the effects of these compounds. For instance, changes in absorbance values were observed after 6 minutes at 234 nm using a 96-well plate reader .
- A related series of benzohydrazides (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides) were prepared and evaluated for antibacterial activity. Some compounds were also tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Cytotoxicity and Anticancer Activity
Tubulin Polymerization Inhibition
Antitumor Activity
Sulfonyl Piperazine-Integrated Triazole Conjugates
Biological Screening and Absorbance Studies
Antibacterial Activity and Enzyme Inhibition
properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-18-11-8-12-20(15-18)24-22(29)17-30-23-26-25-21(16-19-9-4-3-5-10-19)28(23)27-13-6-7-14-27/h3-15H,2,16-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRHKBIMHYCADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide |
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